molecular formula C54H72O3 B12782847 0Jds4dro0K CAS No. 20357-51-1

0Jds4dro0K

Cat. No.: B12782847
CAS No.: 20357-51-1
M. Wt: 769.1 g/mol
InChI Key: VDDPNGNCUBSZKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene involves multiple steps. The primary synthetic route includes the reaction of mesitylene with 3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidenemethyl groups under controlled conditions. The reaction typically requires the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of temperature, pressure, and reaction time to optimize the production of 2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with cellular signaling pathways, modulating the activity of enzymes and transcription factors involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(3,5-di-tert-butylphenyl)mesitylene
  • 2,4,6-Tris(3,5-di-tert-butyl-4-hydroxyphenyl)mesitylene
  • 2,4,6-Tris(3,5-di-tert-butyl-4-methoxyphenyl)mesitylene

Uniqueness

2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its bulky tert-butyl groups provide steric hindrance, enhancing its stability and reactivity compared to similar compounds .

Properties

CAS No.

20357-51-1

Molecular Formula

C54H72O3

Molecular Weight

769.1 g/mol

IUPAC Name

4-[[3,5-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2,4,6-trimethylphenyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C54H72O3/c1-31-37(22-34-25-40(49(4,5)6)46(55)41(26-34)50(7,8)9)32(2)39(24-36-29-44(53(16,17)18)48(57)45(30-36)54(19,20)21)33(3)38(31)23-35-27-42(51(10,11)12)47(56)43(28-35)52(13,14)15/h22-30H,1-21H3

InChI Key

VDDPNGNCUBSZKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C)C=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C)C=C4C=C(C(=O)C(=C4)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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